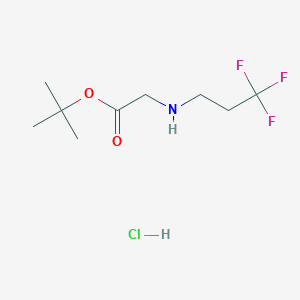

tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride: is a chemical compound with the molecular formula C9H17ClF3NO2 and a molecular weight of 263.69. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride typically involves the reaction of tert-butyl glycine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Análisis De Reacciones Químicas

Step 1: Formation of Glycine tert-Butyl Ester

Glycine reacts with tert-butyl acetate in the presence of perchloric acid under controlled temperatures (0–10°C) to form glycine tert-butyl ester. The reaction proceeds via transesterification, with yields exceeding 90% .

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–10°C |

| Catalyst | Perchloric acid |

| Reaction Time | 48–72 hours |

| Yield | 135–180 kg per batch |

Step 2: Hydrochloride Salt Formation

The ester is treated with HCl to precipitate the hydrochloride salt, enhancing stability and crystallinity .

Crystallization Parameters

| Parameter | Value |

|---|---|

| pH Adjustment | 0.5 (using HCl) |

| Solvent | Ethyl acetate |

| Purity | >99% (HPLC) |

Step 3: N-Protection Reactions

The glycine tert-butyl ester undergoes N-protection using tert-butyl dicarbonate (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups.

Boc Protection Example

Fmoc Protection Example

Transesterification

The glycine carboxyl group reacts with tert-butyl acetate via acid-catalyzed nucleophilic acyl substitution. The trifluoropropyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon .

Deprotection

The tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid), regenerating the free carboxylic acid. The hydrochloride salt facilitates solubility in polar solvents during downstream reactions .

Peptide Coupling

-

Reacts with activated amino acids (e.g., HOBt/DIC coupling) to form peptide bonds.

-

Example: Synthesis of trifluoropropyl-modified peptides for protease stability studies .

Stability and Reactivity Data

| Property | Value/Observation | Source |

|---|---|---|

| Thermal Stability | Stable up to 150°C | |

| Hydrolytic Stability | pH-sensitive (stable at pH 4–7) | |

| Solubility | >50 mg/mL in DMSO |

Comparative Reaction Efficiency

| Reaction Type | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Boc Protection | 95 | 99.6 | pH 7.5–8.5, RT |

| Fmoc Protection | 92 | 99.3 | pH 8.0–9.0, RT |

| Hydrolysis (HCl) | 98 | >99 | 0°C, ethyl acetate |

Aplicaciones Científicas De Investigación

Tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of various organic molecules.

Biology: In biological research, the compound is used to study the effects of trifluoropropyl groups on biological systems.

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

tert-Butyl glycine hydrochloride: A similar compound without the trifluoropropyl group. It is used in similar applications but lacks the unique properties conferred by the trifluoropropyl group.

3,3,3-Trifluoropropylamine hydrochloride: Another related compound that contains the trifluoropropyl group but differs in its overall structure and applications.

Uniqueness: Tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride is unique due to the presence of both the tert-butyl and trifluoropropyl groups. This combination imparts distinct chemical and biological properties to the compound, making it valuable for a wide range of applications. The trifluoropropyl group enhances the compound’s hydrophobicity and stability, while the tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules.

Actividad Biológica

tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a trifluoropropyl moiety, which enhances its lipophilicity. This property allows for better interaction with lipid membranes and proteins, potentially influencing its biological activity.

The mechanism of action involves the interaction of the compound with specific molecular targets. The trifluoropropyl group increases the lipophilicity of the molecule, facilitating interactions with cellular membranes. Additionally, the amino group in the structure can form hydrogen bonds with target biomolecules, thereby influencing their biological functions .

1. Medicinal Chemistry

Research indicates that this compound is being investigated for its potential therapeutic applications. It serves as a precursor in drug development and may exhibit effects on various biological pathways due to its structural characteristics .

2. Research Findings

- Cellular Interaction : Studies suggest that compounds with similar structures can induce dose-dependent transformations in cell cultures when combined with tumor promoters . This indicates a potential role in cancer research.

- Antimicrobial Activity : Some derivatives of glycine-based compounds have shown antimicrobial properties, suggesting that this compound may also possess similar activities .

Case Study 1: Anticancer Potential

In a study examining the initiating activity of related compounds in BALB/3T3 cells, it was found that certain derivatives induced significant cell transformation when treated with tumor promoters. This highlights the need for further investigation into the anticancer potential of this compound .

Case Study 2: Antimicrobial Evaluation

A comparative study on glycine derivatives indicated that modifications to the alkyl chain could enhance antimicrobial activity. The incorporation of trifluoropropyl groups has been associated with improved efficacy against specific pathogens, suggesting that similar enhancements could be expected for this compound .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClF₃N |

| Lipophilicity | High |

| Potential Applications | Anticancer, Antimicrobial |

| Mechanism of Action | Membrane Interaction |

Propiedades

IUPAC Name |

tert-butyl 2-(3,3,3-trifluoropropylamino)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO2.ClH/c1-8(2,3)15-7(14)6-13-5-4-9(10,11)12;/h13H,4-6H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMNAPDMFDLAHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.